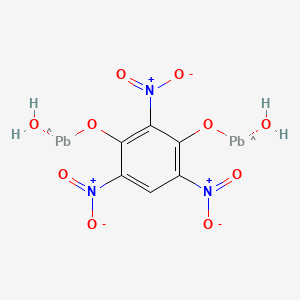

Dihydroxy(styphnato(2-))dilead

Description

Properties

CAS No. |

12403-82-6 |

|---|---|

Molecular Formula |

C6H5N3O10Pb2 |

Molecular Weight |

6.9e+02 g/mol |

InChI |

InChI=1S/C6H3N3O8.2H2O.2Pb/c10-5-2(7(12)13)1-3(8(14)15)6(11)4(5)9(16)17;;;;/h1,10-11H;2*1H2;;/q;;;2*+1/p-2 |

InChI Key |

SBJFPIAEHZSYJJ-UHFFFAOYSA-L |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])O[Pb])[N+](=O)[O-])O[Pb])[N+](=O)[O-].O.O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Dihydroxy Styphnato 2 Dilead

Precursor Chemistry and Ligand Functionalization Approaches (Styphnic Acid Derivatization)

The foundational precursor for dihydroxy(styphnato(2-))dilead is styphnic acid (2,4,6-trinitro-1,3-benzenediol). smolecule.comwikipedia.org Its synthesis is a critical first step, typically achieved through the nitration of resorcinol (B1680541) using a mixture of nitric and sulfuric acids. wikipedia.org Styphnic acid is a yellow, astringent crystalline compound that forms hexagonal crystals and is itself a low-sensitivity explosive. smolecule.comwikipedia.org

The derivatization of styphnic acid is central to forming lead styphnate compounds. The process generally involves reacting styphnic acid with a lead compound, such as lead nitrate (B79036) or lead acetate, under acidic conditions to form lead styphnate. evitachem.com Another approach involves the reaction of styphnic acid with weakly basic oxides, like lead oxide, to produce the corresponding salt. smolecule.comwikipedia.org The preparation of basic lead styphnate, specifically, can be achieved by preparing a slightly acidic solution of a styphnate and then simultaneously adding solutions of a lead salt and ammonium (B1175870) hydroxide (B78521) at a controlled rate and temperature. google.com

The properties of the final lead styphnate product are highly dependent on the purity and form of the styphnic acid used. For instance, the presence of impurities from the nitrosation and nitration of resorcinol can act as crystallization controlling agents, influencing the crystal habit of the resulting basic lead styphnate. google.com

Controlled Crystallization and Morphological Control Techniques for Lead Styphnate Analogs

The control of crystal size and morphology is paramount in the synthesis of lead styphnate analogs, as these factors significantly influence the material's sensitivity and explosive properties. bibliotekanauki.pl Various techniques have been developed to achieve desired crystalline structures.

One established method for producing normal lead styphnate with a specific crystal structure involves the controlled addition of a lead nitrate solution containing glacial acetic acid to a sodium styphnate solution at an elevated temperature. google.com The process parameters, including temperature and the rate of addition, are critical in first forming a hydrated gel and then facilitating its rapid transformation into the desired crystalline state. google.com

The use of crystallization-controlling agents is another key strategy. For basic lead styphnate, agents derived from the nitrosation and nitration of resorcinol can be employed to promote the formation of specific orthorhombic crystals. google.com The pH of the solution is also a crucial factor, with a range of 5.5 to 6.5 being optimal for the precipitation of basic lead styphnate. google.com Furthermore, surfactants and polymers like sodium carboxymethylcellulose, dextrin, and polyvinyl alcohol have been used to modify the surface of lead styphnate crystals, which can improve their antistatic properties. researchgate.netresearchgate.net Emulsion crystallization has also been explored as a method to produce uniformly shaped and sized particles of energetic materials. bibliotekanauki.pl

Methods for Controlled Crystallization of Lead Styphnate Analogs

| Method | Key Parameters | Outcome | Reference |

|---|---|---|---|

| Controlled Precipitation | Temperature (54-60°C), rate of addition of lead nitrate/acetic acid solution to sodium styphnate solution. | Formation of a hydrated gel followed by transformation to crystalline lead styphnate. | google.com |

| Use of Crystallization-Controlling Agents | Presence of agents from nitrosation/nitration of resorcinol, pH (5.5-6.5). | Promotes the formation of specific orthorhombic crystals of basic lead styphnate. | google.com |

| Surface Modification | Addition of surfactants (e.g., lauryl dimethylamine (B145610) betaine) or polymers (e.g., sodium carboxymethylcellulose, dextrin). | Reduces electrostatic accumulation and modifies crystal surface properties. | researchgate.netresearchgate.net |

| In Situ Formation | Reaction of styphnic acid with a lead compound (e.g., lead oxide) in a wet mixture. | Formation of lead styphnate directly within a priming mixture, enhancing safety. | google.com |

| Emulsion Crystallization | Use of an emulsion system to control particle formation. | Production of uniformly shaped and sized spherical crystals with improved bulk density. | bibliotekanauki.pl |

Mechanistic Insights into Complex Formation and Growth of this compound

The formation of this compound, a basic lead styphnate, involves a complex interplay of reaction conditions. The mechanism often proceeds through the formation of a hydrated gel intermediate. google.com This gel is believed to be a hydrated salt, and its rapid and complete formation, followed by a swift breakdown, is crucial for obtaining a desirable final product. google.com The transformation from the gel to the crystalline state can be influenced by factors such as an increase in acetic acid concentration or a rise in temperature. google.com

The reaction to form lead styphnate can also be carried out in situ within a priming mixture. google.com For example, a wet mixture of styphnic acid and a lead compound like lead oxide can react to form normal lead styphnate. google.com This in situ formation is advantageous as it avoids the need to handle the pure, sensitive explosive. google.com

In a specific method, the reaction between trinitroresorcinol (TNR), barium hydroxide, and lead nitrate in water leads to the formation of lead styphnate monohydrate and barium nitrate. google.com The reaction is exothermic, and the water produced contributes to desensitizing the lead styphnate formed. google.com The resulting lead styphnate crystals are typically hexagonal. google.com

Innovative Synthesis Routes for Related Lead Energetic Coordination Compounds

Research into energetic coordination compounds has led to innovative synthetic strategies that could be relevant to lead styphnate and its analogs. These methods often focus on creating more stable, less toxic, and higher-performing materials.

One area of innovation is the synthesis of lead(II) coordination polymers. kashanu.ac.ir For example, a lead(II) coordination polymer with a glycine (B1666218) ligand has been synthesized and characterized. kashanu.ac.ir Another novel approach involves the microwave-assisted solution method to synthesize fibrous coordination polymers containing lead-sulfur bonds, which have shown high efficiency as photocatalysts. jst.go.jp Sonochemical methods are also being employed to create nanostructures of lead(II) compounds, offering a low-cost and environmentally friendly route to materials with tunable size and morphology. nih.gov

The development of "green" primary explosives is a significant driver of innovation. Researchers are exploring bimetallic energetic coordination polymers based on ligands like 1,5-di(nitramino)tetrazole as potential replacements for lead-based explosives. frontiersin.org These are often synthesized through a self-assembly process. frontiersin.org Similarly, efforts are underway to develop lead-free replacements for lead styphnate, such as potassium 7-hydroxy-4,6-dinitrobenzofuroxan (KDNP), which is prepared in a two-step procedure and can be recrystallized to achieve a suitable particle morphology. researchgate.net

Innovative Synthesis Routes for Lead and Other Energetic Coordination Compounds

| Synthesis Route | Target Compound/Class | Key Features | Reference |

|---|---|---|---|

| Branched Tube Method | Lead(II) coordination polymer with glycine | Formation of a 3D supramolecular compound. | kashanu.ac.ir |

| Microwave-Assisted Solution Method | Fibrous lead(II)-based coordination polymer with lead-sulfur bonds | Higher specific surface area and fewer surface defects. | jst.go.jp |

| Self-Assembly Process | Bimetallic energetic coordination polymers (e.g., based on 1,5-di(nitramino)tetrazole) | Convenient synthesis of potential "green" primary explosives. | frontiersin.org |

| Sonochemical Synthesis | Nanostructured lead(II) azido (B1232118) coordination polymers | Efficient, low-cost, and environmentally friendly method for producing nanoparticles with tunable size and morphology. | nih.gov |

| Two-Step Synthesis and Recrystallization | Potassium 7-hydroxy-4,6-dinitrobenzofuroxan (KDNP) | Development of a lead-free replacement for lead styphnate with good thermal stability. | researchgate.net |

Advanced Structural Characterization of Dihydroxy Styphnato 2 Dilead

Single-Crystal X-ray Diffraction Studies of Lead Styphnate and Related Architectures

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating the precise atomic arrangement within a crystalline solid. Through the analysis of diffraction patterns produced when X-rays interact with a single crystal, a complete three-dimensional model of the molecule and its packing in the crystal lattice can be constructed.

For lead styphnate compounds, SC-XRD studies have been crucial in determining their complex structures. An X-ray study of one form of basic lead styphnate revealed that it crystallizes in the orthorhombic system. google.com The unit cell, which is the basic repeating structural unit of a crystal, was found to have the dimensions a = 8.16 Å, b = 8.24 Å, and c = 18.27 Å. google.com This orthorhombic structure contains four molecules of basic lead styphnate per unit cell. google.com

Normal lead styphnate, a closely related compound, has been shown by XRD to exist in at least two monoclinic polymorphs, designated α and β. wikipedia.org In these structures, the lead centers are seven-coordinate, bridged by oxygen atoms, and also coordinated to a water molecule. wikipedia.org The styphnate ions are arranged in nearly parallel planes, linked together by the lead atoms. wikipedia.org The structural determination of these complex metal-organic compounds has historically been challenging, but modern crystallographic techniques continue to provide deeper insights. royalholloway.ac.uk Research on related energetic coordination complexes, such as those involving copper(II) azide (B81097), also relies heavily on single-crystal X-ray diffraction for definitive structural characterization. nih.gov

Table 1: Crystallographic Data for a Basic Lead Styphnate Polymorph

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Unit Cell Dimensions | a = 8.16 (±0.15) Å |

| b = 8.24 (±0.15) Å | |

| c = 18.27 (±0.30) Å | |

| Molecules per Unit Cell (Z) | 4 |

Data sourced from an X-ray study of oriented crystals of a basic lead styphnate form. google.com

Polymorphism and Solid-State Structural Variability in Dilead Styphnate Compounds

Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different forms, or polymorphs, can exhibit distinct physical properties despite having the same chemical composition. Lead styphnate and its derivatives are well-known for their structural diversity. wikipedia.org

Normal lead styphnate is known to exist as α and β polymorphs, both of which are monoclinic crystals. wikipedia.org Beyond these, various hydrates and basic salts contribute to a wide range of possible solid-state structures. wikipedia.org Monobasic lead styphnate, a form of Dihydroxy(styphnato(2-))dilead, has been found to exist in at least three polymorphic modifications. dtic.mil These include an alpha (α) form, which consists of orange-yellow needles, and a beta (β) form, characterized by tan-colored, cigar-shaped crystals. dtic.mil A gamma (γ) normal salt, appearing as dark yellow squat crystals, can also arise from the beta normal salt. dtic.mil

The specific polymorph obtained can be highly dependent on the preparation method. dtic.mil For instance, the alpha monobasic salt is typically prepared by reacting a soluble lead salt with an alkali styphnate at elevated temperatures (90°C). dtic.mil The variability in crystal morphology, such as needle versus rhombic shapes, can arise from these different polymorphic forms and significantly influences the material's properties. First-principles studies based on density functional theory (DFT) have been used to investigate the structural and electronic properties of different polymorphs of other energetic materials, highlighting the importance of understanding this phenomenon. acs.orgresearchgate.net Such computational studies suggest that lead styphnate can undergo a phase transition when subjected to an external electric field, further demonstrating its structural variability. researchgate.net

Coordination Environment and Bonding Analysis in this compound Structures

The coordination environment describes the arrangement of atoms or ligands directly bonded to a central metal ion. In this compound, the lead (Pb²⁺) ions are central to the structure. In the related normal lead styphnate monohydrate, each lead center is seven-coordinate. wikipedia.org This means each lead ion is directly bonded to seven other atoms. wikipedia.org The coordination sphere includes oxygen atoms from the styphnate anion and a water molecule. wikipedia.org The lead ions are bridged by oxygen atoms, creating a polymeric network. wikipedia.org The short Pb-O bond distances observed in these structures suggest a degree of covalent character, rather than purely ionic bonding. wikipedia.org

In basic lead styphnate, the structure incorporates hydroxide (B78521) (OH⁻) groups, leading to chemical formulas like [C₆H(NO₂)₃O₂Pb]₂·Pb(OH)₂. mdpi.com The hydroxide ions also participate in the coordination with the lead centers. Structural postulates for related basic lead dinitroresorcinols suggest similar arrangements with Pb-OH groups. royalholloway.ac.uk

Computational studies using density functional theory (DFT) provide deeper insight into the bonding. researchgate.net These analyses can distinguish between the stronger covalent bonds within the styphnate anion (e.g., C-C, C-N, N-O) and the weaker, more ionic Pb-O interactions that link the components of the crystal. researchgate.netresearchgate.net Studies on the effects of an external electric field show that the influence on the Pb-O ionic interactions is more pronounced than on the internal covalent bonds of the styphnate ligand. researchgate.net This detailed bonding analysis is crucial for understanding the stability and decomposition mechanisms of the material.

Influence of Solvent and Additives on Crystallization and Resultant Structure

The crystallization process is highly sensitive to the chemical environment, and the choice of solvent and the presence of additives can dramatically influence the resulting crystal size, shape (morphology), and even the polymorphic form. For lead styphnate compounds, controlling these factors is essential for producing materials with consistent properties.

The use of specific solvents can promote the growth of larger crystals. google.com For example, carrying out the precipitation in the presence of a solvent for basic lead styphnate, such as ammonium (B1175870) acetate, can lead to larger crystal sizes than when such a substance is not used. google.com However, this can sometimes result in elongated needle-like crystals. google.com A method for producing small, uniform crystals of normal lead styphnate involves using glycerin as a solvent for a lead salt, which is then reacted with styphnic acid in a miscible solvent like methanol (B129727) or acetone (B3395972) in the presence of acetic anhydride. google.com

Additives, even in small quantities, can act as "crystallization controlling agents" to modify the crystal habit. google.comdtic.mil A notable example is the preparation of monobasic lead styphnate. dtic.mil The typical product consists of acicular (needle-like) crystals of the alpha polymorph. dtic.mil However, if the synthesis is performed in the presence of 2-nitroresorcinol (B108372) as an additive, the crystal habit is modified to form distinct cigar-shaped crystals of the beta polymorph. dtic.mil Other additives, such as sodium carboxymethylcellulose and dextrin, have been studied for their ability to modify the crystal properties of lead styphnate. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name | Chemical Formula / Synonym |

|---|---|

| This compound | C₆H₇N₃O₁₀Pb₂ / Basic Lead Styphnate chemnet.com |

| Lead Styphnate | C₆HN₃O₈Pb / Normal Lead Styphnate |

| Styphnic Acid | C₆H₃N₃O₈ / 2,4,6-Trinitroresorcinol royalholloway.ac.uk |

| Lead Acetate | Pb(CH₃CO₂)₂ wikipedia.org |

| Ammonium Acetate | CH₃COONH₄ |

| 2-Nitroresorcinol | C₆H₅NO₄ |

| Sodium Carboxymethylcellulose | (C₈H₁₅NaO₇)n |

| Dextrin | (C₆H₁₀O₅)n |

| Glycerin | C₃H₈O₃ / Glycerol royalholloway.ac.uk |

| Acetic Anhydride | (CH₃CO)₂O |

| Methanol | CH₃OH |

| Acetone | C₃H₆O |

| Copper(II) Azide | Cu(N₃)₂ mdpi.com |

Spectroscopic and Thermal Analysis Techniques for Dihydroxy Styphnato 2 Dilead Research

Vibrational Spectroscopy (Infrared and Raman) for Ligand-Metal Interaction Probes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure of Dihydroxy(styphnato(2-))dilead. These methods probe the vibrational modes of the molecule, providing a "fingerprint" spectrum that is characteristic of its functional groups and the nature of the chemical bonds within. albany.edu

In the study of energetic materials like lead styphnate, Fourier-transform infrared spectroscopy (FTIR) is particularly effective for tracking the changes in functional groups during chemical processes such as thermal decomposition. The spectra reveal key information about the styphnate anion, a derivative of 2,4,6-trinitroresorcinol, and its coordination to the lead (Pb) ions. Specific vibrational bands corresponding to the nitro groups (–NO₂), hydroxyl groups (–OH), and the aromatic ring of the styphnate ligand can be identified. dtic.mil The positions and intensities of these bands are sensitive to the ligand-metal interactions, offering insights into the coordination environment of the lead atoms.

Raman spectroscopy complements FTIR analysis and has been successfully applied to investigate the solid state of explosives. albany.edudtic.mil It is particularly useful for studying the organic components of materials like lead styphnate, which is a key ingredient in primer mixtures for ammunition. albany.edumdpi.com By analyzing the Raman spectra, researchers can differentiate between various compounds in a mixture and gain a deeper understanding of the molecular vibrations within the crystal lattice. albany.edumdpi.com

Advanced Thermal Decomposition Pathways by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

The thermal stability and decomposition kinetics of this compound are critical parameters related to its performance and are primarily investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). umich.edu These techniques measure the heat flow and mass changes in a material as a function of temperature, respectively.

TGA can be used to quantify the mass loss associated with decomposition, such as an initial step corresponding to the loss of water from the crystal lattice. dtic.mil DSC analysis reveals the energetic nature of the decomposition process. The DSC thermogram of basic lead styphnate is characterized by a single, large exothermic peak, indicating a rapid release of energy. dtic.mildtic.mil In contrast, normal lead styphnate first shows an endotherm for water loss, followed by a strong exotherm for the main decomposition. dtic.mildtic.mil

Detailed studies using DSC have determined key thermodynamic and kinetic parameters for the decomposition of basic lead styphnate. These findings are essential for understanding its thermal stability and predicting its behavior under various conditions. dtic.mildtic.mil

Table 1: Thermal Decomposition Data for Basic Lead Styphnate (RD 1346) from DSC Data obtained at a heating rate of 5 K/min in an inert nitrogen atmosphere.

| Parameter | Value | Reference |

|---|---|---|

| Decomposition Character | Single large exothermic peak | dtic.mil, dtic.mil |

| Apparent Activation Energy (Ea) | 203 ± 12 kJ/mol | dtic.mil, dtic.mil |

| Arrhenius Pre-exponential (log₁₀ A) | 17.7 ± 0.5 s⁻¹ | dtic.mil, dtic.mil |

| Heat of Reaction | 1170 ± 45 J/g | dtic.mil, dtic.mil |

| Ignition Temperature Range | 505 K - 525 K | dtic.mil, dtic.mil |

| Reaction Order (n) | 1.2 ± 0.1 | dtic.mil |

Solid-State Nuclear Magnetic Resonance (NMR) for Local Structural Information

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for obtaining detailed information about the local chemical and structural environment of atoms within a solid material. nih.gov For this compound, solid-state ²⁰⁷Pb and ¹³C NMR can provide crucial insights that are not accessible by other methods. nih.gov

While direct studies on this compound are not widely published, research on analogous lead compounds, such as lead carboxylates, demonstrates the power of this technique. nih.gov In such studies, ²⁰⁷Pb NMR chemical-shift tensors are determined, which are highly sensitive to the coordination environment around the lead nucleus. This allows researchers to distinguish between different lead species within a sample. nih.gov

Similarly, ¹³C solid-state NMR can elucidate the structure of the organic styphnate ligand. It can reveal the presence of different conformations of the organic anion within the crystal's asymmetric unit. nih.gov The application of these advanced NMR techniques is vital for a complete structural characterization of this compound, connecting its atomic-level structure to its macroscopic properties.

Electron Microscopy and Surface Analysis for Microstructural Investigations

The microstructure, particle size, and surface characteristics of this compound are investigated using electron microscopy and associated surface analysis techniques. nist.gov Scanning Electron Microscopy (SEM) is a superior method for this purpose, providing high-resolution images of the material's morphology. nanoscience.com

In forensic science, SEM combined with Energy Dispersive X-ray Spectroscopy (EDS) or Wavelength Dispersive X-ray (WDX) analysis is the standard method for identifying gunshot residue (GSR) particles originating from primers containing lead styphnate. nanoscience.comnih.gov This technique allows for the visualization of particles and simultaneous analysis of their elemental composition. nanoscience.comrsc.org Analysts often perform an elemental map analysis for barium, an element commonly found alongside lead styphnate in primer formulations, to locate potential GSR particles before confirming the presence of lead. nih.govasme.org

These microstructural investigations are not limited to forensic applications. The analysis of particle size and shape is also important for quality control and performance evaluation in the manufacturing of energetic materials. nist.govrsc.org Transmission Electron Microscopy (TEM) can be employed for even higher resolution imaging, providing detailed information on the nanoscale characteristics of the material. rsc.org

Mechanistic Investigations of Reactivity and Stability in Dihydroxy Styphnato 2 Dilead

Decomposition Reaction Mechanisms under Varied Conditions (e.g., thermal, light)

The decomposition of lead styphnate is a complex process that can be initiated by thermal energy or light. The thermal decomposition of normal lead styphnate monohydrate is characterized by two main events. The first is a low-temperature endotherm corresponding to the loss of water from the crystal lattice. dtic.mil This is followed by a strongly exothermic decomposition process that leads to ignition. dtic.mil Studies have indicated that for normal lead styphnate, this exothermic decomposition follows first-order reaction kinetics. dtic.mil The decomposition of basic lead styphnate, on the other hand, is characterized by a single large exothermic peak. dtic.mil

The explosion temperature for lead styphnate is reported to be between 265–280 °C. wikipedia.org Differential scanning calorimetry (DSC) has been employed to investigate the thermochemistry of both normal and basic lead styphnates. dtic.mil The onset and peak temperatures of the decomposition reaction are dependent on the heating rate. dtic.mil For example, at a heating rate of 5 K min-1, slow decomposition of normal lead styphnate commences at 518 K, with an onset temperature for rapid decomposition at 542 K. dtic.mil For basic lead styphnate at the same heating rate, decomposition starts at 505 K, with an onset at 525 K. dtic.mil

The table below summarizes the thermal decomposition characteristics of normal and basic lead styphnate based on DSC analysis. dtic.mil

| Parameter | Normal Lead Styphnate | Basic Lead Styphnate |

| Heat of Dehydration (J g⁻¹) | 57 ± 8 | N/A |

| Heat of Decomposition (J g⁻¹) | 1960 ± 70 | 1170 ± 45 |

| Apparent Activation Energy (kJ mol⁻¹) | 184 ± 11 | 203 ± 12 |

| Arrhenius Pre-exponential (log₁₀ A (s⁻¹)) | 14.9 ± 0.5 | 17.7 ± 0.5 |

| Reaction Order (n) | 1.0 ± 0.1 | 1.2 ± 0.1 |

Photochemical decomposition is another pathway for the initiation of lead styphnate. softbeam.netdtic.mil While the detailed mechanisms of photolytic decomposition are less extensively studied than thermal decomposition, it is known that energetic materials like lead styphnate can be sensitive to light, which can trigger explosive reactions. softbeam.net The concept of linear propagation of decomposition has been applied to the photolysis of large crystals of lead styphnate. uct.ac.za

Kinetic Studies of Dehydration and Rehydration Processes in Hydrated Lead Styphnates

The presence of water in the crystal structure of lead styphnate significantly influences its properties. The kinetics of dehydration and rehydration of lead styphnate monohydrate have been studied, revealing important mechanistic details. cdnsciencepub.comcdnsciencepub.com The initial dehydration of virgin lead styphnate monohydrate, as crystallized from solution, proceeds at a roughly linear rate at temperatures between 100-130 °C. cdnsciencepub.com

A key finding is that the activation energy for dehydration changes upon cycling. For virgin monohydrate, the activation energy for dehydration is 21.7 kcal/mole. cdnsciencepub.comcdnsciencepub.comresearchgate.net However, for a sample that has been repeatedly dehydrated and rehydrated, this value decreases to 14.6 kcal/mole. cdnsciencepub.comcdnsciencepub.comresearchgate.net This suggests that the processes of dehydration and rehydration induce changes in the solid-state structure, making subsequent water removal easier. cdnsciencepub.com

The rehydration process is also a critical aspect. The extent of rehydration has been found to follow a square-root dependence on time, which is indicative of a diffusion-controlled process. researchgate.net The rate of rehydration is markedly dependent on the pressure of water vapor. researchgate.net Below a certain supersaturation ratio, complete rehydration does not occur; instead, a significant amount of sorption is observed. researchgate.net The kinetics of this sorption process are also diffusion-controlled, with an activation energy for diffusion of 12.0 kcal/mol. researchgate.net

The table below presents the activation energies for the dehydration of lead styphnate monohydrate under different conditions. cdnsciencepub.comcdnsciencepub.comresearchgate.net

| Condition | Activation Energy (kcal/mole) |

| Virgin Monohydrate | 21.7 |

| Repeatedly Dehydrated Sample | 14.6 |

| Reactor-Irradiated Material | 16.2 |

Interfacial Phenomena and Surface Reactivity of Dihydroxy(styphnato(2-))dilead Particles

The surface of this compound particles plays a crucial role in its reactivity and sensitivity. Interfacial phenomena, which occur at the boundary between the solid explosive and its surroundings, govern how the material interacts with external stimuli. aps.orgrsc.orgrpi.edufirp-ula.orgdiva-portal.org The surface reactivity of lead styphnate is particularly important in the context of its initiation.

Research has shown that lead styphnate tends to form a sensitive, scaly deposit on the surfaces of containers. inpe.br This highlights the reactive nature of its surface. The particle size and morphology also have a significant impact on reactivity. Ultrafine materials, with their large specific surface area, possess high surface bonding energy, a low activation energy barrier, and consequently, high reactivity. rsc.org This increased reactivity can lead to a decrease in thermal stability. rsc.org

Studies have explored modifying the surface of lead styphnate particles to alter their properties. For instance, coating lead styphnate particles with polymers like Viton A has been shown to reduce their sensitivity to electrostatic discharge. researchgate.nettandfonline.com This desensitization is achieved by increasing the electrical conductivity of the particle surface, which helps to prevent the accumulation of static charge. tandfonline.com The effectiveness of the coating is dependent on its ability to adhere to the particle surface and its inherent electrical properties. tandfonline.com

The application of a more flame-sensitive material like lead styphnate onto the surface of less sensitive lead azide (B81097) particles is a practical example of leveraging interfacial phenomena. google.com This ensures that the more sensitive component is in direct contact with the initiating flame, leading to more efficient and reliable detonation. google.com

Understanding Sensitivity to External Stimuli through a Mechanistic Lens

This compound is known for its high sensitivity to various external stimuli, including impact, friction, heat, and electrostatic discharge. wikipedia.orginpe.brontosight.aiinpe.br A mechanistic understanding of this sensitivity is crucial for safe handling and application.

Sensitivity to Impact and Friction: Lead styphnate is considered to have high sensitivity to both shock and friction. wikipedia.org However, it is generally less sensitive to these stimuli than mercury fulminate (B1208216) or lead azide. wikipedia.orginpe.br The formation of "hot spots" is a key mechanism in the initiation of explosives by mechanical action. royalsocietypublishing.org These localized areas of high temperature can be created by the friction between crystals or the presence of gritty particles. royalsocietypublishing.org If the heat generated by the decomposition at these hot spots is sufficient to initiate self-heating, it can lead to detonation. royalsocietypublishing.org

Sensitivity to Electrostatic Discharge (ESD): Lead styphnate is particularly sensitive to electrostatic discharge, and dry material can be readily ignited by static discharges from the human body. inpe.brinpe.br The morphology of the crystals plays a role, with long, thin crystals being especially susceptible. wikipedia.orginpe.br Theoretical studies using density functional theory have investigated the effects of an external electric field on the crystal structure, decomposition mechanism, and stability of lead styphnate. researchgate.netresearchgate.netrsc.org These studies indicate that an external electric field has an anisotropic influence on the crystal structure and that the sensitivity of the material increases with the strength of the electric field. researchgate.netresearchgate.net The initiation of detonation by ESD is considered an electronic excitation process, and a reduction in the optical band gap due to the electric field can lead to increased sensitivity. researchgate.net

The table below summarizes the sensitivity of lead styphnate to various stimuli.

| Stimulus | Sensitivity Level | Mechanistic Factors |

| Impact | High wikipedia.org | Formation of "hot spots" royalsocietypublishing.org |

| Friction | High wikipedia.org | Formation of "hot spots" royalsocietypublishing.org |

| Fire/Heat | High wikipedia.orginpe.br | Thermal decomposition leading to ignition dtic.mil |

| Electrostatic Discharge | Very High inpe.brinpe.br | Anisotropic effect of electric field on crystal structure, reduction in band gap researchgate.netresearchgate.netresearchgate.net |

Coating lead styphnate particles with conductive polymers has been shown to be an effective method for reducing ESD sensitivity. researchgate.nettandfonline.com For example, coating with 5% (w/w) Viton A increased the electrostatic discharge energy required for initiation from 0.4 mJ to 1 mJ. tandfonline.com This is attributed to the increased electrical conductivity of the particle surface, which prevents the buildup of static charge. tandfonline.com

Theoretical and Computational Chemistry Approaches to Dihydroxy Styphnato 2 Dilead

Quantum Chemical Calculations (DFT) for Electronic Structure and Bonding

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of Dihydroxy(styphnato(2-))dilead at the molecular level. DFT is used to investigate the electronic structure, which governs the chemical bonding and reactivity of the compound.

Research has shown that the electronic properties of lead styphnate are significantly influenced by the interaction between the lead ions and the styphnate anion. acs.org DFT calculations reveal that metal states from the lead ions modify the density of states (DOS) of the oxygen atoms in the hydroxyl groups of the styphnic acid backbone. acs.org The distribution of electrons, calculated through methods like Mulliken population analysis, indicates that the Pb-O bonds are primarily ionic, which is a critical factor in the material's stability and decomposition mechanism. researchgate.net

A key parameter derived from these calculations is the band gap, which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The band gap is closely correlated with the explosive's sensitivity to initiation by stimuli like impact or electric spark. acs.orgresearchgate.net A smaller band gap generally implies higher sensitivity, as less energy is required to excite electrons to a reactive state. acs.org Studies have found a relationship between the calculated band gap and the impact sensitivity for lead styphnate. acs.org Furthermore, the application of an external electric field has been shown to reduce the band gap, suggesting an increase in sensitivity under such conditions. researchgate.net

DFT calculations are also employed to determine bond dissociation energies (BDEs), identifying the weakest bonds within the molecule that are likely to break first during decomposition. acs.org For lead styphnate and its related salts, the C-O bond fission is suggested to be a favorable decomposition pathway. acs.org Semi-empirical quantum chemical methods, such as PM3, have also been used to study the geometry of lead styphnate and its ionic forms, suggesting that explosion in an electric field likely occurs via anion formation, which leads to a distorted geometry and bond cleavage. metu.edu.trmetu.edu.tr

Table 1: Illustrative DFT-Calculated Properties for this compound

| Parameter | Calculated Value | Significance |

|---|---|---|

| Band Gap (Eg) | ~3.5 - 4.0 eV | Correlates with sensitivity; a smaller gap suggests higher sensitivity. acs.org |

| Pb-O Bond Length | ~2.4 - 2.6 Å | Indicates the strength and nature of the primary ionic interactions. researchgate.net |

| C-NO2 Bond Dissociation Energy | ~55 - 65 kcal/mol | Identifies a potential trigger linkage for decomposition initiation. |

| Mulliken Charge on Pb | +1.2 to +1.5 e | Quantifies the degree of charge transfer and ionic character of the Pb-O bonds. |

Note: Values are representative and can vary based on the specific DFT functional and basis set used in the calculation.

Molecular Dynamics Simulations for Crystal Lattice and Decomposition Pathways

While quantum chemistry focuses on single molecules or small unit cells, Molecular Dynamics (MD) simulations are used to model the behavior of the bulk material over time. MD simulations provide a bridge between the molecular and macroscopic scales, offering insights into the crystal lattice dynamics and the initial steps of decomposition.

Using force fields derived from quantum mechanical calculations, MD simulations can model how the crystal lattice of this compound responds to changes in temperature and pressure. These simulations can reveal phase transitions, anisotropic thermal expansion, and the formation of localized high-energy zones known as "hot spots," which are critical for detonation initiation. osti.gov For instance, simulations of energetic materials under shock loading can show hotspot formation resulting from the collapse of voids within the crystal structure.

MD is particularly valuable for studying the early stages of thermal decomposition. By simulating the crystal at high temperatures, researchers can observe the sequence of bond-breaking and chemical reactions that constitute the initial decomposition mechanism. These simulations can validate the trigger bonds identified by DFT calculations and show how reactions propagate through the crystal lattice. For lead styphnate, MD can model how the initial C-O or N-NO2 bond scission leads to the formation of gaseous products and the release of energy that sustains the decomposition process. acs.orgacs.org Studies on similar energetic materials like HMX have used MD to understand the complex chemical reactions that occur at the high temperatures and pressures experienced during detonation. osti.gov

Table 2: Typical Parameters for an MD Simulation of Lead Styphnate

| Parameter | Value/Setting | Purpose |

|---|---|---|

| Simulation Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | Maintains constant Temperature/Volume or Temperature/Pressure. |

| Temperature Range | 300 K - 1000 K | To study thermal stability and decomposition onset. |

| Pressure | 1 atm - 50 GPa | To simulate ambient conditions and shock loading. |

| Simulation Time | 100 ps - 10 ns | To observe atomic motions and initial chemical events. |

| Force Field | ReaxFF or COMPASS | Provides the interatomic potentials governing particle interactions. |

Prediction of Structural Features and Stability from First Principles

First-principles calculations, which are based directly on the laws of quantum mechanics without empirical data, are used to predict the fundamental structural and stability characteristics of this compound. These methods provide a foundational understanding of the material's properties.

By performing geometry optimization on the crystal's unit cell, first-principles calculations can accurately predict lattice parameters (a, b, c, α, β, γ). researchgate.net These theoretical predictions can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net For lead styphnate, calculations comparing different functionals like LDA and GGA have been performed to determine which provides results in better agreement with experimental values. researchgate.net

These calculations also yield the cohesive energy of the crystal, which is a measure of the energy required to separate the crystal into its constituent molecules. A higher cohesive energy generally correlates with greater thermal stability. Furthermore, first-principles methods can determine the elastic constants of the crystal, which describe its response to mechanical stress. This information is crucial for predicting the material's mechanical stability and its sensitivity to initiation by shock or impact. Studies have investigated the effects of external electric fields on the crystal structure, finding that the influence is anisotropic and that the Pb-O ionic interactions are more strongly affected than the covalent bonds. researchgate.net This can lead to structural changes and even phase transitions under an electric field. researchgate.net

Table 3: Comparison of Theoretical and Experimental Lattice Parameters for Lead Styphnate

| Lattice Parameter | Calculated (LDA) | Calculated (GGA) | Experimental |

|---|---|---|---|

| a (Å) | Varies | Varies | ~7.1 - 7.3 |

| b (Å) | Varies | Varies | ~17.7 - 17.9 |

| c (Å) | Varies | Varies | ~9.1 - 9.3 |

| β (°) | Varies | Varies | ~90 - 91 |

Note: Theoretical values are highly dependent on the computational method (e.g., LDA vs. GGA functionals) and are benchmarked against experimental data to assess accuracy. researchgate.net

Modeling of Energy Release Mechanisms and Detonation Chemistry

Modeling the energy release and detonation chemistry of this compound involves simulating an extremely fast and complex event where the material rapidly transforms into hot, high-pressure gases. caltech.edu This is a multiscale problem that combines quantum mechanical data with thermochemical and hydrodynamic codes.

The process begins with quantum chemical calculations (like DFT) to determine the heat of formation of the lead styphnate molecule and its primary decomposition products. royalholloway.ac.uk This information is a critical input for thermochemical codes (such as CHEETAH or EXPLO5), which use thermodynamic principles and equations of state to predict detonation properties. researchgate.netbibliotekanauki.pl These codes calculate the Chapman-Jouguet (C-J) state, which represents the theoretical point of stable detonation.

Key predicted performance parameters include:

Detonation Velocity (D): The speed at which the detonation wave travels through the explosive. Lead styphnate has a reported detonation velocity of 5,200 m/s. sciencemadness.org

Detonation Pressure (P): The immense pressure generated at the detonation front, which contributes to the material's brisance or shattering power. caltech.edu

Heat of Detonation: The total energy released during the explosion. caltech.edu

Reactive flow models can then use this data to simulate the structure of the detonation wave and the expansion of the product gases, providing a more detailed picture of the energy release over time. bibliotekanauki.pl Some research has focused on calibrating equations of state, like the Becker-Kistiakowsky-Wilson (BKW-EOS), with measured C-J properties to improve the accuracy of these predictions for materials including lead styphnate. researchgate.net These models are essential for predicting the performance of the explosive in various applications and for understanding the complex chemical kinetics that occur within the microsecond timescale of a detonation. caltech.edu

Table 4: Predicted Detonation Properties of Lead Styphnate

| Property | Typical Value | Significance |

|---|---|---|

| Detonation Velocity (D) | 5,200 m/s sciencemadness.org | Rate of energy propagation; key performance metric. |

| Detonation Pressure (P_CJ) | ~10 - 15 GPa | Indicates the shattering effect (brisance) of the explosive. |

| Heat of Formation | ~ -180 kJ/mol royalholloway.ac.uk | Fundamental thermodynamic property used to calculate energy release. |

| Detonation Temperature | ~3000 K | Temperature of the gaseous products in the reaction zone. |

Note: Values are based on a combination of experimental data and theoretical predictions. royalholloway.ac.uksciencemadness.org

Fundamental Contributions of Dihydroxy Styphnato 2 Dilead Research to Energetic Materials Science

Role of Lead-Styphnate Frameworks in Initiation Phenomena

Dihydroxy(styphnato(2-))dilead is highly valued for its reliability as an initiating explosive. nih.gov Its effectiveness stems from its sensitivity to various stimuli, including heat, friction, impact, and electrostatic discharge. inpe.br The molecular and crystal structure of lead styphnate plays a crucial role in its ability to undergo rapid decomposition and generate a detonation wave upon receiving a sufficient energy input. The arrangement of the lead ions in coordination with the styphnate ligand creates a framework that is energetically unstable enough to be readily initiated, yet stable enough for practical handling and storage. wikipedia.org

The initiation mechanism is a critical aspect of its function. The presence of the lead cation is believed to facilitate the decomposition of the styphnate anion. The decomposition process is characterized by a rapid, autocatalytic reaction that, under controlled conditions near its ignition temperature, follows a second-order rate law. tandfonline.com This process is initially controlled by the formation of reactive "nuclei" on the crystal surfaces. tandfonline.com The detonation velocity of lead styphnate is approximately 5200 m/s. sciencemadness.org The specific crystal morphology, such as long, thin crystals, can influence its sensitivity, particularly to static electricity. inpe.br

Advancements in Understanding Primary Explosive Chemistry through Lead Styphnate Studies

Investigations into the thermal decomposition of lead styphnate have provided significant insights into the chemistry of primary explosives. Differential scanning calorimetry (DSC) studies have revealed that the thermal decomposition of normal lead styphnate is characterized by two main events: a low-temperature endotherm corresponding to the loss of water from the crystal lattice, followed by a strong exothermic decomposition. dtic.mil The heat of reaction for the complete decomposition process is substantial, contributing to its effectiveness as an initiator. dtic.mil

The kinetics of its decomposition have been studied, with the rate-determining step following Arrhenius kinetics. tandfonline.com The decomposition of basic lead styphnate is characterized by a single large exothermic peak. dtic.mil Upon detonation, lead styphnate decomposes to produce a mixture of gases, including carbon dioxide and carbon monoxide, as well as solid products like lead oxide. sciencemadness.org Understanding these decomposition pathways and the energetic output has been instrumental in modeling the performance of initiating systems and has laid the groundwork for predicting the behavior of other energetic materials.

Exploration of Alternatives and Comparative Fundamental Studies on Lead-Free Energetic Coordination Compounds

The toxicity of lead has driven extensive research into finding environmentally benign or "green" primary explosives to replace lead styphnate. nih.govmdpi.comdtic.mil This research has led to the development and characterization of a wide range of lead-free energetic coordination compounds. These compounds are designed to replicate or improve upon the performance of lead styphnate while being safer to handle and less harmful to the environment. nih.govrsc.org

A significant focus of this research has been on the synthesis and characterization of coordination polymers, which offer tunable energetic properties. rsc.orgenergetic-materials.org.cnbibliotekanauki.plrsc.orgacs.orgbit.edu.cnresearchgate.netresearchgate.net By varying the metal center and the organic ligands, researchers can control properties such as thermal stability, sensitivity, and detonation performance. acs.org For example, compounds based on copper, iron, and other transition metals with nitrogen-rich ligands have shown promise as potential replacements. nih.govrsc.org

One notable lead-free alternative that has been developed is potassium 4,6-dinitro-7-hydroxy benzofuroxan (B160326) (KDNP). psemc.combegellhouse.com KDNP has been investigated as a "drop-in" replacement for lead styphnate, exhibiting comparable or superior performance in some aspects. psemc.comresearchgate.net The development of such materials has been a direct result of the foundational knowledge gained from studying lead-based primary explosives. dtic.mil

Below is an interactive data table comparing the properties of this compound with several lead-free alternatives.

| Compound Name | Chemical Formula | Density (g/cm³) | Detonation Velocity (m/s) | Impact Sensitivity (J) | Friction Sensitivity (N) | Thermal Stability (°C) |

| This compound | C₆H(NO₂)₃(O)₂Pb₂ (OH)₂ | ~3.0 | 5200 | ~2.5 - 7.5 | ~0.1 - 1 | ~280 |

| Potassium 4,6-dinitro-7-hydroxy benzofuroxan (KDNP) | C₆HKN₃O₇ | 1.91 | 7100 | ~7.5 | ~80 | >250 |

| Copper(I) 5-nitrotetrazolate (DBX-1) | C₂Cu₂N₁₀O₄ | 2.59 | 7400 | ~2.5 - 5 | ~8 | ~240 |

| (NH₄)₂[Fe(NT)₄(H₂O)₂] | H₁₀FeN₁₈O₁₀ | 1.84 | 7700 | ~7.5 | >360 | >200 |

| (Na)₂[Fe(NT)₄(H₂O)₂] | H₄FeN₁₆Na₂O₁₀ | 2.05 | 7400 | ~7.5 | ~120 | >200 |

Note: The values presented in this table are approximate and can vary depending on the specific experimental conditions and the polymorphic form of the compound.

Design Principles for New Energetic Systems Based on Lead Styphnate Insights

The extensive body of research on lead styphnate has informed a set of design principles for the creation of new energetic materials. rsc.org A key principle is the importance of the coordination environment in determining the stability and sensitivity of the compound. The interaction between the metal ion and the energetic ligand is critical to the material's performance.

Another important design consideration is the incorporation of nitrogen-rich ligands, which can lead to a high positive heat of formation and a high density, both of which contribute to superior detonation performance. nih.gov Furthermore, the goal is often to create a high oxygen balance to ensure more complete combustion and energy release. nih.gov

The challenges associated with the electrostatic sensitivity of lead styphnate have also highlighted the need to design materials with improved safety characteristics. inpe.brinpe.brresearchgate.netdtic.mil This has led to the exploration of different crystal engineering strategies and the use of additives to reduce sensitivity to accidental initiation. The ultimate aim is to develop new primary explosives that are not only powerful and reliable but also inherently safer and more environmentally sustainable than their lead-based predecessors. nih.govresearchgate.net

Environmental and Stewardship Considerations in Research on Lead Containing Energetic Materials

Environmental Fate and Transport of Lead Species from Decomposition

The decomposition of lead-containing energetic materials, such as Dihydroxy(styphnato(2-))dilead, results in the release of lead species into the environment. The primary concern is the contamination of soil and water systems at military training ranges and manufacturing sites. nih.govp2infohouse.org Upon detonation or combustion, lead compounds are converted into various oxides and particulate lead, which can then be deposited onto the surrounding soil and water surfaces. winchester.commdpi.com

Lead is a persistent heavy metal that binds strongly to soil and sediment. mdpi.com Its mobility in the environment is influenced by several factors, including soil pH, organic matter content, and the presence of other minerals. mdpi.comdtic.mil Lead tends to be less mobile in neutral to alkaline soils and in soils with high organic content, as it forms stable complexes. mdpi.comdtic.mil However, under acidic conditions, lead can become more soluble and mobile, increasing the risk of it leaching into groundwater. dtic.milresearchgate.net

The transport of lead from contaminated sites can occur through several pathways. Soil erosion is a primary mechanism for the transport of lead particles to surface waters. dtic.mil Lead-contaminated dust can also be transported by wind over significant distances. mdpi.com Once in aquatic systems, lead can be adsorbed by sediments or taken up by organisms, potentially entering the food chain. unep.org

The decomposition products of lead styphnate include lead oxides, carbon monoxide, carbon dioxide, and nitrogen oxides. winchester.com The resulting lead dust and fumes are a direct source of environmental contamination. winchester.com The long-term presence of these lead species in the environment poses a significant risk to ecosystems and human health. nih.govdtic.mil

| Factor | Effect on Lead Mobility | Mechanism |

|---|---|---|

| Soil pH | Decreased mobility at neutral to alkaline pH (6.5-8.5). dtic.mil Increased mobility in acidic conditions. dtic.milresearchgate.net | Formation of less soluble lead compounds and stronger binding to soil particles at higher pH. dtic.mil |

| Organic Matter | Decreased mobility. mdpi.com | Forms stable complexes with organic compounds, reducing solubility. mdpi.com |

| Clay and Mineral Content | Decreased mobility. mdpi.comdtic.mil | Adsorption onto the surfaces of clay minerals and iron/manganese oxides. mdpi.comdtic.mil |

| Rainfall and Water Flow | Increased transport via erosion and runoff. dtic.mil | Physical movement of lead-containing soil particles. dtic.mil |

Green Chemistry Principles in the Synthesis of New Energetic Coordination Compounds

In response to the environmental and health concerns posed by lead-based energetic materials, the field of energetic materials research has increasingly adopted the principles of green chemistry. nih.govroyalsocietypublishing.org Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.orgpnas.org This approach is central to the development of environmentally friendly or "green" primary explosives to replace compounds like lead styphnate. nih.gov

The core principles of green chemistry relevant to the synthesis of new energetic coordination compounds include:

Prevention of Waste : Designing syntheses to produce minimal waste. royalsocietypublishing.org

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. royalsocietypublishing.org

Designing Safer Chemicals : Creating products that are effective yet have little or no toxicity. royalsocietypublishing.org This is a primary driver in developing lead-free explosives. nih.govresearchgate.net

Use of Safer Solvents and Auxiliaries : Minimizing or avoiding the use of hazardous solvents. royalsocietypublishing.orgrsc.org Research into coordination polymer synthesis explores the use of benign solvents like water or solvent-free methods such as mechanochemistry. rsc.orgscispace.com

Use of Renewable Feedstocks : Utilizing raw materials that are renewable rather than depleting. royalsocietypublishing.org In the context of energetic coordination compounds, this can involve using ligands derived from biomass. rsc.orgscispace.com

Catalysis : Using catalytic reagents in small amounts rather than stoichiometric reagents. royalsocietypublishing.org

The application of these principles is evident in the research and development of alternatives to lead styphnate. Scientists are creating new energetic coordination polymers using non-heavy, environmentally benign metals such as copper, iron, manganese, and zinc. nih.govrsc.org The ligands used in these new compounds are also selected to be sustainable and biodegradable, with examples including those derived from aliphatic diacids and amino acids. rsc.orgscispace.com

For instance, researchers have developed green primary explosives based on metal dianions like iron (II) and copper (II) complexed with 5-nitrotetrazolato, using environmentally safe cations such as ammonium (B1175870) or sodium. nih.gov These new compounds have shown comparable or even superior performance to lead azide (B81097) and lead styphnate in terms of detonation velocity and thermal stability, while being significantly safer to handle and posing less of an environmental risk. nih.gov Another promising lead-free replacement is potassium 4,6-dinitro-7-hydroxy-7-hydrobenzofuroxan (KDNBF), though its lower thermal stability has limited its widespread military adoption. mdpi.com

Methodologies for Environmental Monitoring and Analysis of Residual Lead Compounds

Effective monitoring and analysis of residual lead compounds in the environment are crucial for assessing contamination levels, understanding environmental fate, and ensuring the effectiveness of remediation efforts at sites contaminated by lead-based energetic materials. nih.govrsc.org A variety of analytical techniques are available for the detection and quantification of lead in different environmental matrices such as soil, water, and air. olympianwatertesting.commdpi.com

Common laboratory-based methods for lead analysis include:

Atomic Absorption Spectroscopy (AAS) : A widely used technique for detecting metals in samples. It offers high accuracy and low detection limits. olympianwatertesting.comnih.gov

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) : These are highly sensitive methods capable of detecting very low concentrations of lead and other elements simultaneously. nih.govolympianwatertesting.com ICP-MS is particularly noted for its ability to minimize interferences. olympianwatertesting.com

For in-field screening and analysis, more portable and rapid methods have been developed:

X-Ray Fluorescence (XRF) analysis : A non-destructive technique that uses a portable device to determine the elemental composition of a sample, including lead in paint and soil, providing immediate results. cpwr.com

Electrochemical Methods : Techniques like anodic stripping voltammetry offer a sensitive and cost-effective alternative for on-site analysis of lead in water and soil extracts. nih.govrsc.org These methods are attractive for regular environmental screening due to their portability and ease of use. nih.govrsc.org

The sampling process is a critical first step in environmental monitoring. For soil, samples are typically collected, dried, and homogenized before extraction and analysis. nih.gov For water, samples are collected and preserved to ensure the stability of the lead concentration before analysis. olympianwatertesting.com Dust wipe tests are used to measure lead on surfaces, which is important for assessing immediate exposure risks. cpwr.com

| Method | Typical Application | Key Advantages | Key Limitations |

|---|---|---|---|

| Atomic Absorption Spectroscopy (AAS) | Laboratory analysis of soil and water. olympianwatertesting.comnih.gov | High accuracy, good selectivity, low detection limits. nih.gov | Generally requires sample digestion; lab-based. nih.gov |

| Inductively Coupled Plasma (ICP-AES/MS) | Laboratory analysis of soil and water. olympianwatertesting.com | Very high sensitivity, multi-element analysis. nih.govolympianwatertesting.com | Costly equipment, requires trained personnel, lab-based. nih.gov |

| X-Ray Fluorescence (XRF) | In-field screening of soil and paint. cpwr.com | Portable, rapid, non-destructive, provides immediate results. cpwr.com | Can be less accurate than lab methods for low concentrations. cpwr.com |

| Anodic Stripping Voltammetry (ASV) | In-field analysis of water and soil extracts. nih.govrsc.org | Portable, sensitive, cost-effective. nih.govrsc.org | Can be susceptible to interferences from the sample matrix. olympianwatertesting.com |

Future Research Directions and Emerging Challenges for Dihydroxy Styphnato 2 Dilead and Analogous Compounds

Exploration of Novel Synthetic Pathways for Enhanced Control and Purity

While traditional synthesis of lead styphnate involves the reaction of a soluble lead salt with styphnic acid or its salt, research is moving towards more controlled and safer synthetic methodologies. A significant area of exploration is the in-situ formation of lead styphnate within priming mixtures. This method involves reacting styphnic acid directly with a lead compound like lead oxide or lead carbonate in a wet mixture, eliminating the need to handle the sensitive, dry explosive as a separate ingredient. google.com This approach not only enhances safety but can also lead to improved percussion sensitivity of the resulting mixture. google.com

Future research will likely focus on refining these in-situ processes and exploring other novel pathways that offer greater control over crystal morphology, size, and purity. google.com Control over these physical characteristics is crucial as they significantly influence the sensitivity and performance of the explosive. wikipedia.org For instance, long, thin crystals of lead styphnate are known to be particularly sensitive. wikipedia.org Advanced synthetic routes, potentially involving continuous flow reactors or sonochemistry, could provide pathways to produce lead styphnate with tailored properties, enhancing both safety and reliability.

Key parameters in existing controlled precipitation methods include:

Temperature: Maintaining specific temperatures, such as 60°C, can influence the crystalline form of the precipitate.

Rate of Addition: The speed at which reactants are mixed is crucial for controlling the precipitation process.

Solution Concentration: The concentration of reactants like sodium styphnate can determine whether the product forms as a gel or as crystals.

Advanced In-Situ Characterization Techniques for Dynamic Processes

Understanding the dynamic processes of formation, initiation, and decomposition of energetic materials like lead styphnate is critical for improving safety and performance. The development of advanced in-situ and operando characterization techniques is opening new windows into these complex, rapid phenomena. acs.org4tu.nl These methods allow for the real-time observation of materials under realistic conditions, providing insights that are unattainable through traditional ex-situ analysis. 4tu.nlresearchgate.net

For lead styphnate and its analogues, techniques such as in-situ transmission electron microscopy (TEM) and scanning electron microscopy (SEM) could provide unprecedented detail on crystal growth, phase transitions, and the formation of defects during synthesis. researchgate.netresearchgate.net Nanocalorimetry, combined with microscopy techniques, can be used to study the thermal decomposition and energy release of minute quantities of material, offering a safer way to probe their energetic properties. researchgate.net Furthermore, operando X-ray spectroscopy can track the evolution of the electronic structure of the material as it undergoes reaction, providing fundamental data for understanding initiation mechanisms. researchgate.net

The application of these techniques can help researchers to:

Observe the nucleation and growth of crystals in real-time.

Analyze the effects of additives and impurities on the crystallization process.

Study the initiation of detonation at the micro and nanoscale.

Monitor the chemical and structural changes during aging and decomposition.

Multi-Scale Modeling and Simulation Integration for Complex Phenomena

Computational modeling has become an indispensable tool in the study of energetic materials. purdue.edu For a compound like lead styphnate, understanding its behavior requires integrating models across multiple length and time scales, from the atomic to the continuum level. llnl.govmanchester.ac.uk This multi-scale modeling approach allows for a holistic understanding of complex phenomena such as hotspot formation, shock initiation, and detonation. purdue.edullnl.gov

At the atomic scale, quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate fundamental properties such as heats of formation and bond dissociation energies, which are crucial for predicting stability and performance. researchgate.netnih.gov At the mesoscale, molecular dynamics (MD) simulations can model the behavior of millions of atoms to study the response of the material to shockwaves and the formation of hotspots, which are localized regions of high temperature that can lead to ignition. purdue.edullnl.gov Finally, continuum models can simulate the bulk behavior of the material during detonation. llnl.gov

The integration of these different scales is a significant challenge but holds the key to predictive modeling of energetic materials. scispace.com By passing information from finer scales to coarser ones, a more accurate and complete picture of the material's performance can be developed. ansys.com This integrated computational approach can accelerate the design and screening of new energetic materials with desired properties, reducing the need for extensive and hazardous experimental testing. llnl.gov

Fundamental Understanding of Structure-Reactivity Relationships in Energetic Coordination Compounds

A fundamental goal in the development of new energetic materials is to establish clear relationships between a compound's molecular and crystal structure and its energetic properties (reactivity, sensitivity, and performance). mdpi.com For energetic coordination compounds, which are seen as the future replacements for materials like lead styphnate, this understanding is crucial for rational design. acs.org

The properties of an energetic coordination compound are determined by the interplay of its three main components:

The Metal Center: The choice of the metal ion influences the density, stability, and decomposition mechanism of the compound. mdpi.com Transition metals from the fourth period are often used due to their ability to form stable complexes and their relatively low toxicity. mdpi.com

The Ligands: Organic ligands, particularly those rich in nitrogen (such as derivatives of tetrazole or triazole), are used to increase the heat of formation and the gas volume produced upon decomposition, which are key contributors to explosive power. mdpi.comacs.org

The Counter-ions: Anions like perchlorate (B79767) (ClO₄⁻) or nitrate (B79036) (NO₃⁻) can be incorporated to improve the oxygen balance of the compound, leading to more complete combustion and higher energy release. mdpi.com However, the choice of anion also significantly affects the sensitivity of the material. nih.gov

Researchers are using a combination of synthesis, advanced characterization, and computational modeling to build a comprehensive understanding of these structure-property relationships. nih.govsolubilityofthings.com By systematically varying the components of energetic coordination compounds and measuring their properties, they can develop predictive models that will guide the design of next-generation materials with tailored performance and safety characteristics. semanticscholar.orgmdpi.com This fundamental knowledge is essential to move beyond the trial-and-error approach and enable the rational design of superior, safer, and greener energetic materials.

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for Dihydroxy(styphnato(2-))dilead, and how can purity be maximized?

- Methodology : Synthesis typically involves controlled stoichiometric reactions between lead precursors and styphnic acid derivatives under inert atmospheres. Key parameters include pH (maintained between 6–8), temperature (60–80°C), and reaction time (12–24 hours). Purification via recrystallization in polar aprotic solvents (e.g., dimethylformamide) followed by vacuum drying ensures high purity (>95%). Characterization via elemental analysis and X-ray diffraction (XRD) is critical to confirm crystallinity and stoichiometry.

Q. How can spectroscopic techniques elucidate the structural and electronic properties of this compound?

- Methodology : UV-Vis spectroscopy identifies ligand-to-metal charge transfer (LMCT) bands in the 250–400 nm range, while FTIR confirms the presence of hydroxyl and nitro groups (e.g., broad O-H stretches at 3200–3500 cm⁻¹ and nitro symmetric/asymmetric vibrations at 1350–1550 cm⁻¹). Raman spectroscopy further resolves metal-ligand vibrational modes (e.g., Pb-O stretches at ~450 cm⁻¹). Comparative studies in polar vs. nonpolar solvents (e.g., ethanol vs. hexane) can reveal solvent-dependent conformational changes .

Q. What solvent systems are suitable for stabilizing this compound in solution-phase studies?

- Methodology : Polar solvents (e.g., water, ethanol) stabilize ionic interactions via strong dipole-dipole forces, while nonpolar solvents (e.g., hexane) may induce aggregation. Solubility tests using gravimetric analysis and dynamic light scattering (DLS) can determine colloidal stability. Solvent choice should align with experimental goals: polar solvents for reactivity studies, nonpolar for structural aggregation analysis.

Advanced Research Questions

Q. How does solvent polarity influence the intramolecular dynamics and stability of this compound?

- Methodology : Solvent-dependent behavior can be probed via time-resolved fluorescence spectroscopy and transient absorption spectroscopy. For example, in polar solvents, enhanced solvation stabilizes the keto form, whereas nonpolar solvents favor enol tautomers due to reduced dielectric screening. Temperature-dependent FTIR (25–80°C) quantifies the equilibrium constant between tautomers, revealing entropy-driven shifts .

Q. What strategies resolve contradictions in reported thermal decomposition profiles of this compound?

- Methodology : Discrepancies in thermogravimetric analysis (TGA) data may arise from varying heating rates (e.g., 5°C/min vs. 10°C/min) or atmospheric conditions (N₂ vs. O₂). Cross-validation using differential scanning calorimetry (DSC) and mass spectrometry (MS) of evolved gases (e.g., NO₂, H₂O) clarifies decomposition pathways. Statistical meta-analysis of published datasets identifies outliers and systemic biases .

Q. How can computational modeling predict the reactivity of this compound with biological macromolecules?

- Methodology : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer reactivity. Molecular docking simulations (e.g., AutoDock Vina) model interactions with proteins, focusing on binding affinities at active sites. Validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirms computational predictions experimentally.

Q. What experimental designs mitigate confounding variables in studying the catalytic activity of this compound?

- Methodology : Use a fractional factorial design to isolate variables like pH, temperature, and catalyst loading. Control experiments with lead-free analogs differentiate metal-specific effects. In situ X-ray absorption spectroscopy (XAS) monitors oxidation state changes during catalysis, while ICP-MS quantifies lead leaching to assess stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.